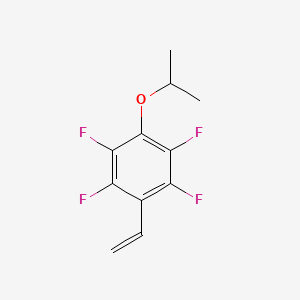

4-Isopropoxy-2,3,5,6-tetrafluorostyrene

Overview

Description

4-Isopropoxy-2,3,5,6-tetrafluorostyrene is a chemical compound with the molecular formula C11H10F4O and a molecular weight of 234.19 . It is also known as 1,2,4,5-Tetrafluoro-3-isopropoxy-6-vinylbenzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with four fluorine atoms, an isopropoxy group, and a vinyl group . The presence of these functional groups can significantly influence the chemical properties and reactivity of the compound.Scientific Research Applications

Polymer Synthesis and Material Properties

4-Isopropoxy-2,3,5,6-tetrafluorostyrene has been utilized in the synthesis of fluorinated styrene-based materials. Borkar et al. (2004) synthesized highly fluorinated styrene-based materials by atom transfer radical polymerization (ATRP) of monomers like 2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene. These polymers exhibited low surface energy and glass transitions ranging from 16 to 62 °C (Borkar et al., 2004).

Optical Applications

For optical applications, Li et al. (2010) developed fluorinated crosslinkable poly(phthalazinone ether)s bearing tetrafluorostyrene groups. These polymers displayed good solubility, high thermal stability, and were suitable for optical waveguide applications, showing low optical losses at 1550 nm (Li et al., 2010).

Electron Transfer Studies

Rathore et al. (2006) explored the electron transfer in cofacially pi-stacked fluorenes, providing insights into quantum mechanical tunneling processes. This research highlights the potential of using this compound derivatives in advanced electronic materials (Rathore et al., 2006).

Synthesis of Novel Polymers

H. Çınar et al. (2005) synthesized novel fluorinated polymers in water using cyclodextrin complexes without surfactants or cosolvents. This innovative approach to polymerization could lead to environmentally friendly production methods for materials containing this compound (Çınar et al., 2005).

Advanced Functional Materials

Ma et al. (2009) reported on cycloalkenyl-functionalized polymers and block copolymers synthesized via selective RAFT polymerizations. These materials, containing 4-(cyclohex-3′-enylmethoxy)-2,3,5,6-tetrafluorostyrene, demonstrated versatile reactivity, paving the way for new functional materials (Ma et al., 2009).

Energy Technology Applications

Rubino et al. (2021) studied the optical properties of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ), demonstrating fluorescence emission from solutions containing F4TCNQ. This research indicates potential applications in optoelectronic devices and energy technology (Rubino et al., 2021).

Fuel Cell Technologies

Wang et al. (2013) synthesized a fluorinated cross-linked anion exchange membrane for alkaline electrolyte membrane fuel cells (AEMFCs). The membrane demonstrated high conductivity and stability, indicating potential for enhancing fuel cell performance (Wang et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective clothing, eye protection, and face protection .

Future Directions

One research paper suggests that compounds like 4-Isopropoxy-2,3,5,6-tetrafluorostyrene could play a role in the development of high-temperature proton exchange membrane fuel cells . These fuel cells are seen as a key part of a greener and more sustainable future, but their commercialization is currently hampered by several challenges .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of polymers , suggesting that its targets could be the monomers or initiators in the polymerization process.

Mode of Action

The mode of action of 4-Isopropoxy-2,3,5,6-tetrafluorostyrene involves its incorporation into polymer structures. For instance, it has been used in the synthesis of highly conductive block copolymers . The compound likely interacts with its targets through covalent bonding, leading to the formation of the polymer structure.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in polymer synthesis. For example, it has been used to create block copolymers with high conductivity , suggesting that it may influence the electrical properties of the materials in which it’s incorporated.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be mild and functional group tolerant , suggesting that the compound’s action may be robust to a variety of conditions.

properties

IUPAC Name |

1-ethenyl-2,3,5,6-tetrafluoro-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O/c1-4-6-7(12)9(14)11(16-5(2)3)10(15)8(6)13/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVGXZTMAULLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101193471 | |

| Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391033-32-1 | |

| Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391033-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

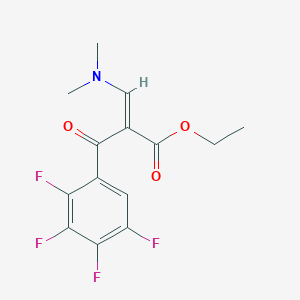

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)